Isobutyl 3-hydroxybutanoate
Description
Isobutyl 3-hydroxybutanoate (IUPAC name: 2-methylpropyl 3-hydroxybutanoate) is an ester derivative of 3-hydroxybutanoic acid. Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol . Structurally, it consists of an isobutyl group (2-methylpropyl) esterified to the hydroxyl group of 3-hydroxybutanoic acid.
Properties
CAS No. |
85762-19-2 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methylpropyl 3-hydroxybutanoate |
InChI |
InChI=1S/C8H16O3/c1-6(2)5-11-8(10)4-7(3)9/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
DBUHENMJXAGYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC(C)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Acidic Hydrolysis
The ester undergoes acid-catalyzed hydrolysis to yield 3-hydroxybutanoic acid (3-HBA) and isobutanol. This reaction is analogous to the depolymerization of polyhydroxybutyrate (PHB) to 3-HBA, where Brønsted acids like p-TsOH catalyze hydrolysis under biphasic conditions (e.g., methyl isobutyl ketone/water) . Key observations include:
-
Temperature dependence : At 120°C, high yields (>90%) of 3-HBA are achieved, though dehydration to crotonic acid (CA) occurs at higher temperatures .
-
Catalyst efficiency : Ionic liquid catalysts ([ImSO₃H][p-TsO]) show slower initial rates compared to p-TsOH due to limited miscibility in organic phases, but achieve comparable yields over time .
| Reaction Conditions | Catalyst | Temperature (°C) | Yield of 3-HBA |
|---|---|---|---|
| Biphasic (MIBK/water) | p-TsOH | 120 | >90% |
| Biphasic (MIBK/water) | [ImSO₃H][p-TsO] IL | 120 | 92% |
Basic Hydrolysis
Under alkaline conditions, the ester hydrolyzes to form sodium 3-hydroxybutyrate and isobutanol. This is exemplified in patent CN107162893A, where sodium hydroxide (NaOH) is used to hydrolyze ethyl 3-hydroxybutanoate to sodium 3-hydroxybutyrate .
Transesterification
Isobutyl 3-hydroxybutanoate can undergo transesterification with alcohols to form new esters. For example, in US20140308719A1, transesterification of ethyl (R)-3-hydroxybutanoate with (R)-1,3-butanediol using lipase catalysts produces (R)-3-hydroxybutyl (R)-3-hydroxybutyrate . While not directly reported for the isobutyl ester, analogous reactions suggest:
-
Mechanism : Enzymatic or acid/base catalysis facilitates the exchange of the isobutyl group with other alcohols.
-
Applications : Production of value-added esters for polymer precursors or pharmaceuticals.
Thermal Decomposition
Pyrolysis of 3-hydroxybutanoic acid (3-HBA) serves as a model for potential decomposition pathways of its esters. Key reactions include:
-
1,3-Hydrogen transfer : Produces methane and 3-oxopropionic acid (barrier: 90.55 kcal/mol) .
-
Dehydration : Forms 3-butenoic acid (barrier: 11.78 kcal/mol) .
-
Acetoacetic acid formation : Elimination of H₂ via a transition state (barrier: 16.86 kcal/mol) .
| Reaction Pathway | Products | Activation Energy (kcal/mol) |
|---|---|---|
| 1,3-H-Transfer | Methane + 3-oxopropionic acid | 90.55 |
| Dehydration | 3-butenoic acid | 11.78 |
| Acetoacetic acid formation | Acetoacetic acid | 16.86 |
Polymerization
While this compound itself is not directly polymerized, its hydrolysis product (3-HBA) is a precursor for polyhydroxybutyrate (PHB). Ring-opening polymerization (ROP) of cyclic esters like β-butyrolactone or diolides produces high-molecular-weight PHB with perfect isotacticity . This highlights the ester’s potential as a feedstock for biodegradable polymers.
Analytical Characterization
Comparison with Similar Compounds
Ethyl 3-Hydroxybutanoate
- Molecular Formula : C₆H₁₂O₃
- Molecular Weight : 132.16 g/mol
- CAS Number : 24915-95-5
- Key Differences: The ethyl ester has a shorter alkyl chain (ethyl vs. isobutyl), resulting in lower molecular weight and higher volatility. Applications: Ethyl 3-hydroxybutanoate is utilized in cosmetics and personal care products as an excipient or additive, with mass spectral data confirming its structural identity . Safety: Unlike its isobutyl counterpart, ethyl 3-hydroxybutanoate is approved for topical use, indicating a divergent safety profile .
Isopentyl 3-Methylbutanoate
- Molecular Formula : C₁₀H₂₀O₂
- Molecular Weight : 172.26 g/mol
- CAS Number : 659-70-1
- Key Differences: The isopentyl group (3-methylbutyl) introduces greater hydrophobicity and molecular weight compared to isobutyl 3-hydroxybutanoate. Safety: Labeled with a "Warning" signal word due to hazards such as skin irritation (H315, H319) .
(S)-tert-Butyl 3-Hydroxybutanoate
- Molecular Formula : C₈H₁₆O₃
- Molecular Weight : 160.21 g/mol (assumed)
- CAS Number : 82578-45-8
- Applications: No specific data on applications, but its stereospecificity (S-configuration) may make it relevant in pharmaceutical synthesis .
Data Table: Comparative Overview
Research Findings and Industrial Relevance
- Aroma Compounds : Esters like ethyl acetate and isobutyl acetate are common in fermented products (e.g., sourdough), highlighting the role of similar compounds in flavor and aroma chemistry .
- Structural Impact on Properties : Branching in the alkyl chain (e.g., isobutyl vs. isopentyl) influences volatility and solubility, which are critical for applications in food, cosmetics, and pharmaceuticals .
Q & A
Q. What are the standard synthetic routes for producing isobutyl 3-hydroxybutanoate, and how can reaction efficiency be optimized?
this compound is typically synthesized via acid-catalyzed esterification between 3-hydroxybutanoic acid and isobutanol. Key steps include:
- Catalyst Selection : Use concentrated sulfuric acid (H₂SO₄, 0.5–1.5% w/w) or p-toluenesulfonic acid (PTSA) to enhance reaction rates .
- Reflux Conditions : Maintain temperatures between 80–100°C for 4–8 hours to achieve equilibrium .
- Purification : Remove water via Dean-Stark traps or molecular sieves to shift equilibrium toward ester formation. Post-reaction, neutralize residual acid with sodium bicarbonate and purify via fractional distillation (bp ~75–76°C at 12 mmHg) .
- Yield Optimization : Monitor reaction progress using gas chromatography (GC) to adjust molar ratios (e.g., excess isobutanol) and minimize side products like diesters .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Strong absorbance at ~1730–1740 cm⁻¹ (ester C=O stretch) and broad O-H stretch (~3400 cm⁻¹) if residual hydroxy acid is present .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Molecular ion ([M]⁺) at m/z 146 and fragments at m/z 71 (isobutyl group) and m/z 75 (3-hydroxybutanoate backbone) .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what challenges arise in chiral analysis?
- Chiral Chromatography : Use Chiralcel OD-H or Chiralpak AD columns with hexane/isopropanol (90:10) mobile phase. Retention times differ for (R)- and (S)-enantiomers due to steric interactions with the stationary phase .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
- Challenges : Baseline separation requires precise solvent gradients, and enzymatic methods may suffer from low turnover rates in non-aqueous media .
Q. How should researchers address contradictions in reported physical properties (e.g., boiling point, solubility) of this compound?
Discrepancies often arise from:
- Isomeric Purity : Contamination with tert-butyl or sec-butyl isomers (e.g., CAS 82578-45-8) alters boiling points. Verify structure via ¹H NMR coupling constants (e.g., isobutyl -CH₂- vs. tert-butyl -C(CH₃)₃) .
- Solvent Traces : Residual solvents (e.g., ethanol) affect solubility. Use Karl Fischer titration to quantify water content (<0.1% w/w) .
- Method Validation : Cross-reference data with NIST-standardized spectra and replicate experiments under controlled humidity/temperature .
Q. What experimental design principles apply to optimizing reaction conditions for large-scale synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst concentration, molar ratio). For example, a 2³ factorial design evaluates main effects and interactions .
- Response Surface Methodology (RSM) : Model yield as a function of variables to identify optimal conditions (e.g., 95°C, 1.2% H₂SO₄, 1:3 acid:alcohol ratio) .
- Scale-Up Challenges : Address heat transfer limitations by incrementally increasing batch size (10 mL → 1 L) and monitoring exotherms .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Monitor degradation via GC for hydrolysis products (3-hydroxybutanoic acid, isobutanol) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify ester decomposition using HPLC. Use amber glass vials to mitigate photolysis .
- Oxidative Stability : Add antioxidants (e.g., BHT, 0.01% w/w) and test peroxide formation with iodometric titration .
Q. What in vitro and in vivo models are suitable for preliminary pharmacological profiling of this compound?
- In Vitro Assays :
- In Vivo Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
